6-Ketodihydrotestosterone 6-Ketodihydrotestosterone 17beta-Hydroxy-5alpha-androstan-3,6-dione is a 3-oxo-5alpha-steroid.
Brand Name: Vulcanchem
CAS No.: 899-39-8
VCID: VC1686954
InChI: InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15,17,22H,3-10H2,1-2H3/t12-,13-,14-,15+,17-,18+,19-/m0/s1
SMILES: CC12CCC3C(C1CCC2O)CC(=O)C4C3(CCC(=O)C4)C
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol

6-Ketodihydrotestosterone

CAS No.: 899-39-8

Cat. No.: VC1686954

Molecular Formula: C19H28O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

6-Ketodihydrotestosterone - 899-39-8

Specification

CAS No. 899-39-8
Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
IUPAC Name (5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Standard InChI InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15,17,22H,3-10H2,1-2H3/t12-,13-,14-,15+,17-,18+,19-/m0/s1
Standard InChI Key SOQWQZZNPGBTQR-YDOJUKJESA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C
SMILES CC12CCC3C(C1CCC2O)CC(=O)C4C3(CCC(=O)C4)C
Canonical SMILES CC12CCC3C(C1CCC2O)CC(=O)C4C3(CCC(=O)C4)C

Introduction

Chemical Properties and Structure

6-Ketodihydrotestosterone belongs to the class of organic compounds known as androstanes, specifically classified as a 3-oxo-5alpha-steroid. The compound possesses a molecular formula of C19H28O3 with a molecular weight of 304.4 g/mol . The chemical structure features the characteristic four-ring steroidal backbone with specific functional groups that distinguish it from other androgens.

Structural Characteristics

The structure of 6-Ketodihydrotestosterone is characterized by:

  • A 5alpha-androstane backbone (cyclopentanoperhydrophenanthrene nucleus)

  • A ketone group at position 3 (3-oxo)

  • A ketone group at position 6 (6-oxo) - the distinguishing feature of this compound

  • A beta-oriented hydroxyl group at position 17 (17beta-hydroxyl)

The full IUPAC systematic name for this compound is (5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione, reflecting its complex steroid structure .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 6-Ketodihydrotestosterone

PropertyValueSource
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Physical StateSolid (presumed)-
CAS Registry Number899-39-8
PubChem CID246485
ChEBI IDCHEBI:79917
Classification3-oxo-5alpha-steroid

Nomenclature and Identification

Common Synonyms

6-Ketodihydrotestosterone is known by several synonyms in scientific literature:

  • 17beta-Hydroxy-5alpha-androstan-3,6-dione

  • 17-Hydroxyandrostane-3,6-dione

  • 5alpha-Androstane-3,6-dione, 17beta-hydroxy-

These alternative names reflect different naming conventions within steroid chemistry but refer to the same chemical entity.

Identification Codes

Various database identifiers have been assigned to 6-Ketodihydrotestosterone to facilitate its identification across chemical repositories and research platforms:

  • CAS Registry Number: 899-39-8

  • PubChem CID: 246485

  • ChEBI ID: CHEBI:79917

  • DSSTox Substance ID: DTXSID40289175

  • KEGG ID: C15416

  • Wikidata: Q27149081

Biochemical Classification

Steroid Classification

6-Ketodihydrotestosterone belongs to the androstane family of steroids, more specifically categorized as a 3-oxo-5alpha-steroid . This classification places it within the broader group of androgens, which are steroid hormones primarily responsible for the development and maintenance of male characteristics in vertebrates.

Relation to Other Androgens

The structure of 6-Ketodihydrotestosterone bears similarities to both testosterone and dihydrotestosterone, two of the most biologically significant androgens in human physiology. While testosterone contains a 4,5-double bond and a 3-keto group, dihydrotestosterone (DHT) lacks this double bond due to 5α-reduction. 6-Ketodihydrotestosterone shares the 5α-reduced structure of DHT but contains an additional ketone group at position 6.

In the context of androgen metabolism, various hydroxysteroid dehydrogenases (HSDs) and 5α-reductases play crucial roles in the interconversion and modification of androgens. For instance, type 3 and type 5 17β-hydroxysteroid dehydrogenases (17β-HSD3 and 17β-HSD5) catalyze the reduction of 4-androstene-3,17-dione to testosterone, which can subsequently be converted to DHT by 5α-reductase .

Comparison with Other Androgen Derivatives

Structural Comparison with Related Androgens

Table 2: Structural Comparison of 6-Ketodihydrotestosterone with Related Androgens

AndrogenMolecular FormulaKey Structural FeaturesDistinguishing Characteristics
6-KetodihydrotestosteroneC19H28O33-keto, 6-keto, 17β-hydroxyl, 5α-configurationKetone at position 6
Dihydrotestosterone (DHT)C19H30O23-keto, 17β-hydroxyl, 5α-configurationLacks 6-keto group
TestosteroneC19H28O23-keto, 17β-hydroxyl, 4,5-double bondContains 4,5-double bond; lacks 6-keto group
11-KetodihydrotestosteroneC19H28O33-keto, 11-keto, 17β-hydroxyl, 5α-configurationKetone at position 11 rather than position 6

Functional Implications of Structural Differences

The presence of the 6-keto group in 6-Ketodihydrotestosterone distinguishes it from both testosterone and dihydrotestosterone. This additional functional group likely affects the compound's physicochemical properties, including its polarity, solubility, and potentially its metabolic stability.

In comparison, 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT) have been demonstrated to be potent and efficacious agonists of the human androgen receptor, with activities comparable to testosterone and dihydrotestosterone, respectively . Whether 6-Ketodihydrotestosterone exhibits similar androgenic properties would require specific experimental investigation.

Research Status and Future Directions

Current Research Landscape

The current research specifically focused on 6-Ketodihydrotestosterone appears limited based on the available search results. Most androgen research has concentrated on testosterone, dihydrotestosterone, and more recently, on 11-keto derivatives such as 11-ketotestosterone and 11-ketodihydrotestosterone, which have been identified as "bona fide androgens capable of inducing androgen-dependent gene expression and cell growth" .

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